molecular formula C15H17NO B1629823 1-(2'-Methoxybiphenyl-2-YL)-N-methylmethylamine CAS No. 902836-95-7

1-(2'-Methoxybiphenyl-2-YL)-N-methylmethylamine

Cat. No. B1629823
CAS RN: 902836-95-7
M. Wt: 227.3 g/mol
InChI Key: OIHJWTIPKKLRDQ-UHFFFAOYSA-N
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Description

The compound “1-(2’-Methoxybiphenyl-2-YL)-N-methylmethylamine” is a derivative of biphenyl, which is a type of aromatic hydrocarbon with two phenyl rings . The “2’-Methoxy” indicates that a methoxy group (-OCH3) is attached to the second carbon of the biphenyl structure. The “N-methylmethylamine” part suggests the presence of an amine group (-NH-CH3) attached to the molecule.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of two phenyl rings connected by a single bond (the biphenyl part), with a methoxy group attached to one of the rings and a methylmethylamine group attached to the other .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the methoxy and amine groups could potentially make the compound reactive towards certain reagents .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the methoxy and amine groups could affect properties like solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Toward Nitroxide-Mediated Photopolymerization

A study focused on a new alkoxyamine bearing a chromophore group for use as a photoiniferter in nitroxide-mediated photopolymerization (NMP). This compound, decomposing under UV irradiation to generate radicals, suggests applications in photopolymerization processes, highlighting the potential for advanced materials development. This research illustrates the compound's utility in generating polymers with specific properties through controlled radical polymerization, indicating its applicability in materials science and engineering (Guillaneuf et al., 2010).

Palladium(II) Complexes as Catalysts for Methoxycarbonylation

Another study reports on the synthesis of Palladium(II) complexes using ligands derived from the compound of interest, showcasing their effectiveness as catalysts in the methoxycarbonylation of olefins. This research points to applications in synthetic chemistry, particularly in the efficient synthesis of esters from olefins, demonstrating the compound's relevance in catalytic processes and its potential in industrial chemistry (Zulu et al., 2020).

Synthesis and Corrosion Inhibition Efficiency

A study focusing on the synthesis of α-aminophosphonic acids derivatives from the compound reveals its corrosion inhibition efficiency on mild steel in acidic solutions. These findings underline the compound's utility in materials protection, offering insights into its role in developing corrosion inhibitors for industrial applications. This application is crucial for extending the lifespan of metal components in various industries, showcasing the compound's significance in materials science and corrosion engineering (Djenane et al., 2019).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a pharmaceutical, its mechanism of action would depend on how it interacts with biological systems .

Future Directions

The future directions for research on this compound would depend on its potential applications. It could be studied for its potential uses in various fields, such as pharmaceuticals, materials science, or chemical synthesis .

properties

IUPAC Name

1-[2-(2-methoxyphenyl)phenyl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c1-16-11-12-7-3-4-8-13(12)14-9-5-6-10-15(14)17-2/h3-10,16H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIHJWTIPKKLRDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=CC=C1C2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00639899
Record name 1-(2'-Methoxy[1,1'-biphenyl]-2-yl)-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00639899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

902836-95-7
Record name 2′-Methoxy-N-methyl[1,1′-biphenyl]-2-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=902836-95-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2'-Methoxy[1,1'-biphenyl]-2-yl)-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00639899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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